12,12'-Azanediyldidodecanoic acid
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Overview
Description
12,12’-Azanediyldidodecanoic acid: is a chemical compound with the molecular formula C24H47NO4 It is a dicarboxylic acid derivative, characterized by the presence of an azanediyl group linking two dodecanoic acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12’-Azanediyldidodecanoic acid typically involves the reaction of dodecanedioic acid with an amine under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the dodecanedioic acid and the amine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 12,12’-Azanediyldidodecanoic acid may involve the biotransformation of low-cost substrates using engineered microorganisms. For example, the bioproduction of dodecanedioic acid, a precursor to 12,12’-Azanediyldidodecanoic acid, can be achieved through the fermentation of renewable resources using genetically modified strains of bacteria .
Chemical Reactions Analysis
Types of Reactions: 12,12’-Azanediyldidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of oxo-acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
12,12’-Azanediyldidodecanoic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of 12,12’-Azanediyldidodecanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in enzymatic reactions, where it undergoes transformation through the action of enzymes such as transaminases and oxidoreductases. These enzymes facilitate the conversion of the compound into active intermediates that participate in further biochemical processes .
Comparison with Similar Compounds
12,12’-Iminodidodecanoic acid: This compound is structurally similar, with an imino group replacing the azanediyl group.
Dodecanedioic acid: A precursor to 12,12’-Azanediyldidodecanoic acid, used in similar applications.
Uniqueness: 12,12’-Azanediyldidodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable amide bonds and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
12-(11-carboxyundecylamino)dodecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c26-23(27)19-15-11-7-3-1-5-9-13-17-21-25-22-18-14-10-6-2-4-8-12-16-20-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTXLXGRDZNHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCNCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30796242 |
Source
|
Record name | 12,12'-Azanediyldidodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30796242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-78-3 |
Source
|
Record name | 12,12'-Azanediyldidodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30796242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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